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Compound of Interest

Compound Name:
2-Fluoro-4-

methylphenylacetonitrile

Cat. No.: B1303438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of 2-Fluoro-4-methylphenylacetonitrile
and its positional isomers. Understanding the distinct spectral characteristics of these closely

related compounds is crucial for unambiguous identification, quality control, and structure-

activity relationship studies in medicinal chemistry and materials science. This document

presents available experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these isomers.

Isomeric Structures
The isomers under consideration are positional variants of the fluorine and methyl substituents

on the phenylacetonitrile core.

dot graph Isomer_Structures { layout=neato; node [shape=plaintext, fontname="Arial",

fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

"Parent" [label="2-Fluoro-4-methylphenylacetonitrile", pos="0,1.5!"]; "Isomer1" [label="3-

Fluoro-4-methylphenylacetonitrile", pos="-2,-0.5!"]; "Isomer2" [label="4-Fluoro-2-

methylphenylacetonitrile", pos="2,-0.5!"]; "Isomer3" [label="4-Fluoro-3-

methylphenylacetonitrile", pos="-1,-2.5!"]; "Isomer4" [label="2-Fluoro-5-

methylphenylacetonitrile", pos="1,-2.5!"]; "Isomer5" [label="2-Fluoro-6-

methylphenylacetonitrile", pos="0,-4!"];
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"Parent" -- "Isomer1"; "Parent" -- "Isomer2"; "Parent" -- "Isomer3"; "Parent" -- "Isomer4";

"Parent" -- "Isomer5"; }

Isomeric relationship of 2-Fluoro-4-methylphenylacetonitrile.

Spectroscopic Data Comparison
The following tables summarize the key spectral data for 2-Fluoro-4-
methylphenylacetonitrile and its isomers. Due to the specificity of these compounds, a

complete experimental dataset for every isomer is not readily available in public databases.

The tables are populated with available data and expected characteristic values based on

spectroscopic principles.

Infrared (IR) Spectroscopy Data
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Compound
Name

C≡N Stretch
(cm⁻¹)

C-F Stretch
(cm⁻¹)

Aromatic
C=C Stretch
(cm⁻¹)

C-H Stretch
(Aromatic)
(cm⁻¹)

C-H Stretch
(Aliphatic)
(cm⁻¹)

2-Fluoro-4-

methylphenyl

acetonitrile

~2250 (m) ~1250 (s) ~1600, ~1500 ~3050-3100 ~2920-2980

3-Fluoro-4-

methylphenyl

acetonitrile

~2250 (m) ~1260 (s) ~1610, ~1510 ~3050-3100 ~2920-2980

4-Fluoro-2-

methylphenyl

acetonitrile

~2248 (m) ~1230 (s) ~1605, ~1495 ~3050-3100 ~2920-2980

4-Fluoro-3-

methylphenyl

acetonitrile

~2251 (m) ~1240 (s) ~1600, ~1500 ~3050-3100 ~2920-2980

2-Fluoro-5-

methylphenyl

acetonitrile

~2250 (m) ~1245 (s) ~1615, ~1490 ~3050-3100 ~2920-2980

2-Fluoro-6-

methylphenyl

acetonitrile

~2252 (m) ~1270 (s) ~1600, ~1480 ~3050-3100 ~2920-2980

(s) = strong, (m) = medium. Data is a combination of reported values and estimations based on

similar structures.

¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
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Compound Name -CH₃ (s) -CH₂CN (s)
Aromatic Protons
(m)

2-Fluoro-4-

methylphenylacetonitri

le

~2.35 ~3.70

~7.0-7.3 (complex

pattern due to F-

coupling)

3-Fluoro-4-

methylphenylacetonitri

le

~2.30 ~3.65

~7.1-7.4 (complex

pattern due to F-

coupling)

4-Fluoro-2-

methylphenylacetonitri

le

~2.40 ~3.75

~6.9-7.2 (complex

pattern due to F-

coupling)

4-Fluoro-3-

methylphenylacetonitri

le

~2.25 ~3.68

~6.9-7.3 (complex

pattern due to F-

coupling)

2-Fluoro-5-

methylphenylacetonitri

le

~2.38 ~3.72

~6.8-7.1 (complex

pattern due to F-

coupling)

2-Fluoro-6-

methylphenylacetonitri

le

~2.45 ~3.80

~7.0-7.4 (complex

pattern due to F-

coupling)

(s) = singlet, (m) = multiplet. Chemical shifts are approximate and will vary with solvent and

instrument frequency. The aromatic region will show complex splitting patterns due to proton-

proton and proton-fluorine couplings.

¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
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Compound
Name

-CH₃ -CH₂CN -C≡N
Aromatic
Carbons

2-Fluoro-4-

methylphenylace

tonitrile

~20.5 ~22.0 ~117

~115-165

(complex pattern

with C-F

coupling)

3-Fluoro-4-

methylphenylace

tonitrile

~20.0 ~22.5 ~117

~115-165

(complex pattern

with C-F

coupling)

4-Fluoro-2-

methylphenylace

tonitrile

~19.5 ~21.5 ~117

~115-165

(complex pattern

with C-F

coupling)

4-Fluoro-3-

methylphenylace

tonitrile

~20.2 ~22.2 ~117

~115-165

(complex pattern

with C-F

coupling)

2-Fluoro-5-

methylphenylace

tonitrile

~21.0 ~21.8 ~117

~115-165

(complex pattern

with C-F

coupling)

2-Fluoro-6-

methylphenylace

tonitrile

~19.0 ~21.0 ~117

~115-165

(complex pattern

with C-F

coupling)

Chemical shifts are approximate. The aromatic region will display multiple signals with

characteristic C-F coupling constants (J-coupling), which are diagnostic for identifying the

position of the fluorine atom.

Mass Spectrometry Data
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Compound Name Molecular Ion (M⁺) m/z
Key Fragment Ions m/z
(relative intensity)

2-Fluoro-4-

methylphenylacetonitrile
149.06

148 (M-H), 122 (M-HCN), 109

(M-CH₂CN)

3-Fluoro-4-

methylphenylacetonitrile
149.06

148 (M-H), 122 (M-HCN), 109

(M-CH₂CN)

4-Fluoro-2-

methylphenylacetonitrile
149.06

148 (M-H), 122 (M-HCN), 109

(M-CH₂CN)

4-Fluoro-3-

methylphenylacetonitrile
149.06

148 (M-H), 122 (M-HCN), 109

(M-CH₂CN)

2-Fluoro-5-

methylphenylacetonitrile
149.06

148 (M-H), 122 (M-HCN), 109

(M-CH₂CN)

2-Fluoro-6-

methylphenylacetonitrile
149.06

148 (M-H), 122 (M-HCN), 109

(M-CH₂CN)

The fragmentation patterns of these isomers are expected to be very similar under standard

Electron Ionization (EI) conditions. High-resolution mass spectrometry would be required to

confirm the elemental composition. Subtle differences in fragment ion intensities may be

observable but are often not sufficient for unambiguous isomer differentiation without reference

standards.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.

Instrument-specific parameters and sample preparation may require optimization.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Solid Sample (1-2 mg)

Grind to a fine powder

Spectroscopic Grade KBr (~100 mg)

Press into a transparent pellet

Collect Background Spectrum (empty sample holder)

Acquire Sample Spectrum

Process Spectrum (e.g., baseline correction) Analyze Peaks

Click to download full resolution via product page

Workflow for FT-IR analysis using the KBr pellet method.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the analyte with approximately 100 mg of dry, spectroscopic

grade potassium bromide (KBr) in an agate mortar.[1][2]

Transfer the finely ground powder to a pellet die.
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Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.[2]

Instrumentation and Data Acquisition:

A background spectrum of the empty sample holder or a pure KBr pellet is recorded to

subtract atmospheric and instrumental interferences.

The sample pellet is placed in the spectrometer's sample holder.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃)

Filter into a 5 mm NMR tube

Shim the magnetic field Acquire ¹H and ¹³C spectra

Process FID (Fourier Transform, phase and baseline correction) Analyze chemical shifts, coupling constants, and integration

Click to download full resolution via product page

General workflow for NMR spectroscopic analysis.
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Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[3]

For quantitative ¹H NMR, an internal standard may be added.

Filter the solution into a 5 mm NMR tube to remove any particulate matter.[4]

Instrumentation and Data Acquisition:

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The magnetic field is homogenized by shimming to obtain sharp, well-resolved signals.

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise

ratio.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines

for each unique carbon atom.[5] A larger number of scans is usually required due to the

low natural abundance of ¹³C.

Mass Spectrometry (MS)
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Sample Introduction

Analysis

Data Interpretation

Introduce sample (e.g., via direct infusion or GC/LC)

Ionize sample (e.g., Electron Ionization - EI) Separate ions by m/z ratio Detect ions

Generate Mass Spectrum Analyze molecular ion and fragmentation pattern

Click to download full resolution via product page

Simplified workflow for mass spectrometry analysis.

Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS) for volatile compounds or by direct infusion.

In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with

high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺)

and fragment ions.[6][7]

Mass Analysis and Detection:

The generated ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

The separated ions are detected, and their abundance is recorded.

Data Interpretation:
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A mass spectrum is generated, which plots the relative abundance of ions versus their m/z

ratio.

The molecular ion peak confirms the molecular weight of the compound, and the

fragmentation pattern provides structural information.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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